molecular formula C11H10N4S B11058000 3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile

3-Ethyl-4-thioxopentane-1,1,2,2-tetracarbonitrile

Cat. No.: B11058000
M. Wt: 230.29 g/mol
InChI Key: IGXOYQVLQSGOEV-UHFFFAOYSA-N
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Description

1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE is a complex organic compound characterized by the presence of multiple cyano groups and a thioxobutyl moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide, leading to the formation of ketene dithioacetals . This method is efficient and yields the desired compound in good quantities.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include amines, sulfoxides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the thioxobutyl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-CYANO-1-(DICYANOMETHYL)-2-ETHYL-3-THIOXOBUTYL CYANIDE is unique due to its combination of multiple cyano groups and a thioxobutyl moiety, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

3-ethyl-4-sulfanylidenepentane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C11H10N4S/c1-3-10(8(2)16)11(6-14,7-15)9(4-12)5-13/h9-10H,3H2,1-2H3

InChI Key

IGXOYQVLQSGOEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=S)C)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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